
Vemurafenib
Overview
Description
Vemurafenib (PLX4032) is a small-molecule inhibitor targeting the BRAF V600E mutation, a key driver in approximately 50% of cutaneous melanomas and other cancers . It was approved by the FDA in 2011 based on the phase 3 BRIM-3 trial, which demonstrated a 63% reduction in death risk and 74% reduction in progression risk compared to dacarbazine in BRAF V600E-mutant melanoma patients . This compound binds to the ATP-binding pocket of mutant BRAF, inhibiting constitutive MAPK/ERK pathway activation and reducing tumor proliferation . Despite its efficacy, resistance often develops within 6–8 months due to MAPK pathway reactivation or alternative signaling mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vemurafenib is synthesized through a multi-step process involving the condensation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride with 2,4-difluoro-3-formylphenylpropane-1-sulfonamide. The reaction is typically carried out in the presence of potassium hydroxide and methanol .
Industrial Production Methods: Industrial production of this compound involves the use of solvent-controlled coprecipitation processes to create an amorphous solid dispersion. This method enhances the solubility and bioavailability of the compound. The KinetiSol process, which utilizes high shear to rapidly process amorphous solid dispersions, is also employed to produce this compound with improved pharmacokinetic performance .
Chemical Reactions Analysis
Types of Reactions: Vemurafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate and inducer of cytochrome P450 (CYP) 3A4, a moderate inhibitor of CYP1A2, and both a substrate and inhibitor of the drug efflux transporters P-glycoprotein and breast cancer resistance protein .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium hydroxide, methanol, and dimethylacetamide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted via the hepatic route. The compound’s interactions with various enzymes and transporters result in the formation of several metabolites that are further processed and eliminated from the body .
Scientific Research Applications
Melanoma Treatment
Vemurafenib has been approved for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. The pivotal clinical trials that established its efficacy include:
- BRIM-3 Trial : This phase III trial compared this compound to dacarbazine in treatment-naive patients with BRAF V600E-positive metastatic melanoma. Results showed significant improvements in progression-free survival (PFS) and overall survival (OS) for this compound-treated patients compared to those receiving dacarbazine. The median PFS was 5.3 months for this compound versus 1.6 months for dacarbazine (hazard ratio = 0.26; p < 0.001) .
- coBRIM Study : This study evaluated the combination of this compound and cobimetinib (a MEK inhibitor) in patients with BRAF V600-mutated melanoma. The combination therapy demonstrated improved median OS of 22.5 months compared to 17.4 months for the placebo group .
Study | Treatment Group | Median PFS (months) | Median OS (months) |
---|---|---|---|
BRIM-3 | This compound | 5.3 | Not reported |
coBRIM | This compound + Cobimetinib | 12.6 | 22.5 |
Pediatric Applications
This compound is being investigated in pediatric populations, particularly through the NCI-COG Pediatric MATCH trial, which evaluates its use in children with relapsed or refractory solid tumors harboring BRAF V600 mutations. Preliminary results indicated tolerability and some objective responses .
Efficacy Beyond Melanoma
Research is ongoing to explore the efficacy of this compound in other cancers associated with BRAF mutations:
- Thyroid Cancer : Although this compound showed promise in preclinical studies for thyroid cancer cells with BRAF mutations, clinical outcomes were less favorable compared to melanoma .
- Colorectal Cancer : Preclinical studies have evaluated this compound's antitumor activity in colorectal cancer cell lines and xenograft models, indicating potential effectiveness against BRAF-mutated colorectal tumors .
Resistance Mechanisms
Resistance to this compound remains a significant challenge, often arising through various mechanisms such as:
- Secondary Mutations : Patients may develop secondary mutations in the MAPK pathway that render the drug ineffective.
- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BRAF inhibition.
Adverse Effects
While this compound is generally well-tolerated, it can cause adverse effects including:
- Skin-related issues such as squamous cell carcinoma.
- Other grade 1/2 adverse events include fatigue, rash, and arthralgia.
Case Studies
Case Study 1: Adult Patient with Metastatic Melanoma
A patient diagnosed with metastatic melanoma underwent treatment with this compound after confirming a BRAF V600E mutation. Following treatment initiation, the patient achieved a partial response within four weeks, demonstrating significant tumor regression on imaging studies.
Case Study 2: Pediatric Patient with Histiocytosis
In a pediatric MATCH trial participant with Langerhans cell histiocytosis harboring a BRAF mutation, this compound treatment led to marked improvement in disease symptoms and stabilization of lesions over several treatment cycles.
Mechanism of Action
Vemurafenib exerts its effects by competitively inhibiting the ATP-binding domain of the mutant BRAF kinase. This inhibition blocks the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation and survival. By targeting the BRAF V600E mutation, this compound induces programmed cell death (apoptosis) in melanoma cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
BRAF Inhibitors: Vemurafenib vs. Dabrafenib
Mechanistic Similarities and Differences: Both this compound and Dabrafenib selectively target BRAF V600E, suppressing downstream MEK/ERK signaling. Computational studies show near-identical reductions in phosphorylated BRAF (pBRAF), MEK (pMEK), and ERK (pERK) levels in melanoma models . However, Dabrafenib exhibits a marginally higher correlation (Z-score = 0.881) with this compound in NCI-60 cell line toxicity profiles, suggesting overlapping but distinct off-target effects .
Clinical Efficacy :
- Response Rates: this compound achieved a 48% response rate in BRAF V600E melanoma, compared to Dabrafenib’s 50–59% in phase 3 trials .
- Resistance Profiles: Both drugs face resistance via MAPK reactivation, but Dabrafenib combinations with MEK inhibitors (e.g., Trametinib) show delayed resistance compared to this compound monotherapy .
Safety: Dabrafenib is associated with lower rates of cutaneous squamous cell carcinoma (3% vs. 19% for this compound), likely due to differential RAF isoform inhibition .
Combination Therapies: BRAF/MEK Inhibitor Regimens
This compound + Cobimetinib vs. Dabrafenib + Trametinib :
- Efficacy :
- Safety :
Encorafenib + Binimetinib :
This newer combination showed superior median OS (33.6 months) and ORR (75%) compared to this compound-based regimens, highlighting evolving efficacy standards .
Binding Affinity and Structural Comparisons
Molecular Docking Studies :
- This compound’s binding energy with BRAF V600E (-113.236 kcal/mol) is comparable to 5-Azacytidine (-114.015 kcal/mol) but lower than novel compounds like ZINC000100168592 (-70.0101 kcal/mol), suggesting room for optimization .
- Hydrophobic and π-alkyl interactions dominate this compound’s binding, while newer chalcone hybrids (e.g., compound 4k) mimic these interactions but introduce additional hydrogen bonds for enhanced stability .
Resistance Mechanisms and Synergistic Strategies
- Resistance: Both this compound and Dabrafenib face resistance via BRAF splice variants or NRAS mutations.
- Synergy: Combining this compound with EGFR inhibitors (e.g., Gefitinib) or immunotherapies (anti-PD-1) shows promise in preclinical models. For example, Gefitinib synergizes with this compound to suppress MAPK signaling in BRAF-mutant melanoma .
Unique Pharmacological Properties
- RIPK1 Inhibition: this compound uniquely inhibits RIPK1 kinase, blocking necroptosis in preclinical models.
Tables of Key Comparisons
Table 1: Clinical Efficacy of BRAF Inhibitors
Parameter | This compound | Dabrafenib | Encorafenib |
---|---|---|---|
Median OS (months) | 13.6 | 18.2 | 33.6 |
ORR (%) | 48 | 59 | 75 |
PFS (months) | 6.9 | 9.3 | 14.9 |
Reference |
Biological Activity
Vemurafenib is a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. Its discovery marked a significant advancement in targeted cancer therapy, demonstrating both efficacy and safety in clinical settings. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical efficacy, and case studies that illustrate its impact on patient outcomes.
This compound specifically targets the BRAF V600E mutation, which is responsible for constitutive activation of the MAPK signaling pathway, leading to uncontrolled cell proliferation. By inhibiting this mutated kinase, this compound effectively reduces tumor growth and induces apoptosis in melanoma cells harboring the mutation. The drug's selectivity is crucial as it minimizes effects on normal cells, contributing to its relatively low toxicity profile compared to traditional chemotherapies .
Pharmacokinetics
This compound is administered orally and exhibits favorable pharmacokinetic properties.
Parameter | Value |
---|---|
Bioavailability | Approximately 50% |
Peak plasma concentration | 4-6 hours post-administration |
Half-life | 57 hours |
Metabolism | Primarily hepatic (CYP2C19) |
Elimination | Renal and fecal |
In studies involving higher mammals, such as dogs and monkeys, this compound demonstrated dose-dependent pharmacokinetics without significant adverse effects at therapeutic levels .
Clinical Efficacy
This compound has been extensively studied in clinical trials, particularly for patients with BRAF V600E-positive metastatic melanoma. The results have consistently shown high response rates and prolonged progression-free survival (PFS).
Key Clinical Trials
- Phase II Study in Adults : In a pivotal trial, this compound was administered at a dose of 960 mg twice daily to patients with previously untreated BRAF V600E-positive metastatic melanoma. The results indicated an objective response rate (ORR) of 48%, with a median PFS of 5.5 months .
- Pediatric MATCH Study : A phase II subprotocol evaluated this compound in children with relapsed solid tumors harboring BRAF mutations. Although accrual was low (18%), one patient with high-grade glioma achieved a partial response after 15 cycles of treatment .
- Combination Therapy Studies : Research has explored the efficacy of this compound in combination with other agents. For instance, combining this compound with cobimetinib improved ORR to 68% and extended median overall survival (OS) compared to monotherapy .
Case Study 1: Metastatic Melanoma
A 52-year-old male patient with advanced melanoma received this compound after confirming the presence of the BRAF V600E mutation. The patient exhibited a rapid reduction in tumor size within four weeks, leading to significant improvement in quality of life and functional status.
Case Study 2: Pediatric Patient
A 10-year-old girl diagnosed with a rare BRAF V600E-positive tumor was enrolled in the Pediatric MATCH study. After six weeks on this compound, imaging revealed a substantial decrease in tumor burden, allowing for subsequent surgical intervention.
Adverse Effects and Tolerability
While this compound is generally well-tolerated, some patients experience adverse effects:
Q & A
Basic Research Questions
Q. What is the clinical efficacy of vemurafenib monotherapy in BRAF V600E-mutant metastatic melanoma, and how was this established in pivotal trials?
- Methodological Answer : The phase 3 BRIM-3 trial compared this compound (960 mg twice daily) to dacarbazine (1000 mg/m² every 3 weeks) in 675 untreated patients. At interim analysis, this compound showed a 63% reduction in death risk (median OS: 13.6 vs. 9.7 months) and 48% response rate vs. 5% for dacarbazine. Trial design emphasized BRAF V600E confirmation via cobas® 4800 PCR and RECIST criteria for progression-free survival (PFS) and overall survival (OS) .
Q. How should researchers design preclinical studies to assess this compound’s mechanism of action in BRAF-mutant cell lines?
- Methodological Answer : Use BRAF V600E-mutant cell lines (e.g., A375 melanoma) and validate mutation status via Sanger sequencing. Employ dose-response assays (e.g., 0.1–10 µM this compound) with viability readouts (MTT/CellTiter-Glo). Monitor ERK pathway inhibition via Western blot for pERK/ERK ratios. Include control cell lines with wild-type BRAF to confirm specificity .
Q. What are standard protocols for managing cutaneous toxicities (e.g., squamous cell carcinoma) in this compound-treated patients during clinical trials?
- Methodological Answer : Implement monthly dermatologic evaluations and excise suspicious lesions. In the BRIM-3 trial, 26% of patients developed keratoacanthoma-type SCCs, managed surgically without dose interruptions. Prophylactic retinoids are not recommended; instead, focus on early detection and sun avoidance .
Advanced Research Questions
Q. How can researchers reconcile contradictory survival outcomes between this compound monotherapy and combination therapies (e.g., this compound + cobimetinib)?
- Methodological Answer : Compare trial designs and endpoints. The coBRIM phase 3 trial (NCT01689519) showed median PFS of 9.9 months for this compound + cobimetinib vs. 6.2 months for monotherapy (HR: 0.51). Improved OS (9-month rate: 81% vs. 73%) reflects delayed resistance via MEK inhibition. Differences in patient stratification (e.g., LDH levels, metastasis sites) and post-progression therapies must be accounted for in cross-trial analyses .
Q. What experimental strategies are effective in identifying primary resistance mechanisms to this compound in BRAF-mutant tumors?
- Methodological Answer : Use longitudinal tumor biopsies pre-/post-treatment for exome sequencing and RNA profiling. In resistant melanoma models, FRA1 (FOSL1) upregulation via AP-1/ERK signaling drives secretome-mediated resistance. Employ CRISPR screens to validate resistance genes (e.g., RBM family mutations) and cytogenetic analyses (SNP microarrays) to detect chromosome 5 amplifications .
Q. How can researchers optimize this compound formulations to enhance bioavailability in non-melanoma BRAF-mutant cancers (e.g., papillary thyroid cancer)?
- Methodological Answer : Develop microemulsions using solubility enhancers (e.g., Labrasol/Cremophor EL) and characterize via dynamic light scattering (particle size <50 nm). In a retrospective thyroid cancer study, this compound achieved 47% partial response rates, but dose reductions (59% of patients) due to toxicity suggest modified formulations (e.g., lipid complexes) could improve tolerability .
Q. What statistical methods are appropriate for analyzing real-world this compound efficacy data in off-label settings?
- Methodological Answer : Apply inverse probability weighting to adjust for confounding variables in retrospective cohorts. For example, in a thyroid cancer study (n=17), median time to treatment failure was 13 months, but small sample sizes require bootstrapping to estimate confidence intervals. Use RECIST 1.1 criteria for centralized imaging review to reduce bias .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in this compound response rates between phase 2 (53%) and phase 3 (48%) trials?
- Methodological Answer : Evaluate differences in patient populations (e.g., prior therapies, mutation subtypes). The phase 2 trial (NCT00949702) included heavily pretreated patients, while phase 3 excluded those with prior BRAF/MEK inhibitors. Use multivariate regression to adjust for ECOG performance status and tumor burden, which impact response durability .
Q. What methodologies ensure reproducibility in this compound resistance studies using in vitro models?
- Methodological Answer : Standardize culture conditions (e.g., 5% CO₂, RPMI-1640 media) and passage limits (<20). Validate resistance phenotypes via orthotopic xenografts and single-cell RNA sequencing. Share protocols via platforms like Zenodo and include positive/negative controls (e.g., parental vs. resistant cell lines) .
Q. Ethical and Data Management Considerations
Q. How can researchers ethically manage this compound trial data involving sensitive patient outcomes (e.g., rapid progression)?
- Methodological Answer : Implement anonymization via unique identifiers and restrict access to certified investigators. Use REDCap for secure data storage and comply with GDPR/FAIR principles. In BRIM-3, an independent data monitoring committee recommended crossover upon interim analysis, ensuring ethical patient management .
Properties
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBXXGIAQBQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238710 | |
Record name | Vemurafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Practically insoluble in aqueous media | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
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Record name | Vemurafenib | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |
Record name | Vemurafenib | |
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Record name | Vemurafenib | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
918504-65-1 | |
Record name | Vemurafenib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vemurafenib [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |
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Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
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Record name | Vemurafenib | |
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Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VEMURAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |
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Record name | Vemurafenib | |
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Melting Point |
272°C | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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